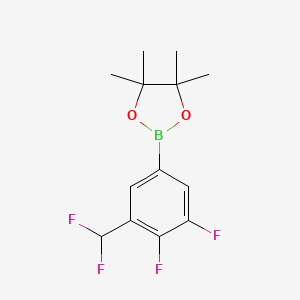

2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Difluoromethylation is a process that introduces a difluoromethyl group (CF2H) into a molecule . This process is important in the synthesis of various biologically and pharmacologically active ingredients .

Synthesis Analysis

The last decade has seen significant advances in difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C(sp), C(sp2), C(sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .Molecular Structure Analysis

The molecular structure of a difluoromethylated compound can be influenced by the type of bond formed during the difluoromethylation process . For example, the formation of an X–CF2H bond, where X is oxygen, nitrogen, or sulfur, is typically achieved through reaction with ClCF2H .Chemical Reactions Analysis

Difluoromethylation reactions can involve various types of chemistry, including Minisci-type radical chemistry, which is best applied to heteroaromatics . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development in this field .Physical And Chemical Properties Analysis

The physical and chemical properties of a difluoromethylated compound can be influenced by the presence of the CF2H group. This group can impact properties such as solubility, metabolic stability, and lipophilicity .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The incorporation of fluorine and fluorinated moieties into organic molecules has gained prominence in drug design. DFM-Dioxaborolane’s CF₂H moiety offers potential utility due to its lipophilicity, improved metabolic stability, and better cell membrane permeability. Researchers can explore this compound as a building block for novel drug candidates .

Fluorine-Containing Pharmaceuticals

DFM-Dioxaborolane contributes to the development of fluorine-containing pharmaceuticals. By introducing the difluoromethyl group into bioactive molecules, scientists can enhance their chemical, physical, and biological properties. This strategy aims to improve bioavailability and optimize drug performance .

Late-Stage Difluoromethylation Reactions

Late-stage functionalization is crucial in synthetic chemistry. DFM-Dioxaborolane can serve as a difluoromethylating agent, allowing researchers to introduce the CF₂H group into complex molecules during the final stages of synthesis. Such transformations benefit from the invention of multiple difluoromethylation reagents .

Agrochemicals and Crop Protection

While specific studies on DFM-Dioxaborolane’s role in agrochemicals are limited, its unique difluoromethyl functionality could be explored for designing novel pesticides or herbicides. Investigating its effects on plant metabolism and pest control could yield valuable insights.

Material Science and Surface Modification

Fluorinated compounds often find applications in material science. Researchers can explore DFM-Dioxaborolane for surface modification, such as creating hydrophobic coatings or enhancing material properties. Its unique combination of boron and fluorine atoms may lead to innovative materials .

Photocatalysis and Organic Synthesis

DFM-Dioxaborolane’s visible-light-driven difluoromethylation reaction highlights its potential in photocatalysis. By using a photocatalyst and S-(difluoromethyl)sulfonium salt, researchers can selectively introduce the CF₂H group into various substrates. This method opens up new avenues for organic synthesis and functionalization .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development. For example, new protocols have been developed for X–H insertion with novel non-ozone depleting difluorocarbene reagents . Additionally, the use of difluoromethylation in the functionalization of diverse fluorine-containing heterocycles has been highlighted as an area of prime importance .

Propiedades

IUPAC Name |

2-[3-(difluoromethyl)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)7-5-8(11(17)18)10(16)9(15)6-7/h5-6,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTHTYPWNPAIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid](/img/structure/B8218715.png)

![6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B8218769.png)

![2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8218775.png)

![(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8218794.png)